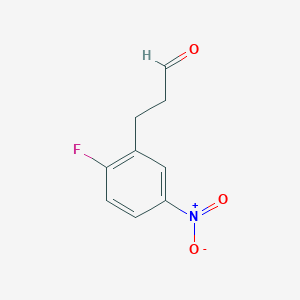
3-(2-Fluoro-5-nitrophenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-5-nitrophenyl)propanal is an organic compound with the molecular formula C₉H₈FNO₃ It is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-nitrophenyl)propanal typically involves the introduction of the fluorine and nitro groups onto a benzene ring, followed by the addition of a propanal group. One common method is the nitration of 2-fluorobenzene to introduce the nitro group, followed by a Friedel-Crafts acylation to attach the propanal group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-5-nitrophenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: 3-(2-Fluoro-5-nitrophenyl)propanoic acid.
Reduction: 3-(2-Fluoro-5-aminophenyl)propanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoro-5-nitrophenyl)propanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-5-nitrophenyl)propanal involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophiles, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-nitrobenzaldehyde: Similar structure but lacks the propanal group.
2-Fluoro-5-nitrobenzaldehyde: Similar structure but with different positioning of the functional groups.
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene: Contains a pentafluorosulfanyl group instead of a propanal group.
Uniqueness
3-(2-Fluoro-5-nitrophenyl)propanal is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a fluorine atom and a nitro group on the benzene ring, along with the propanal group, makes it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C9H8FNO3 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
3-(2-fluoro-5-nitrophenyl)propanal |
InChI |
InChI=1S/C9H8FNO3/c10-9-4-3-8(11(13)14)6-7(9)2-1-5-12/h3-6H,1-2H2 |
InChI Key |
KPORAIWIKZLZJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCC=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


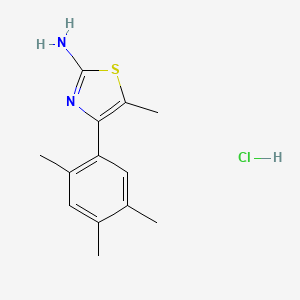


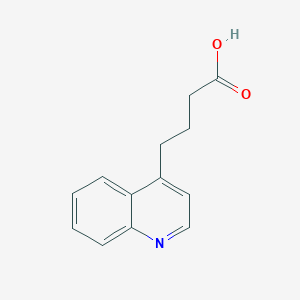
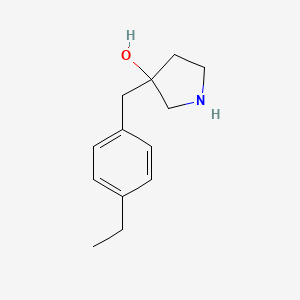
![Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone](/img/structure/B13598606.png)

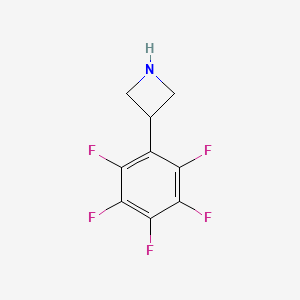
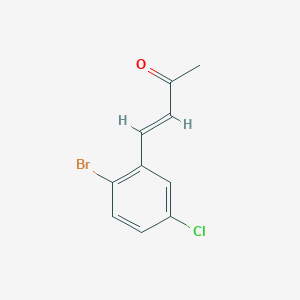
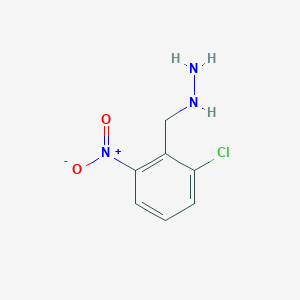
![Tert-butyl2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13598644.png)
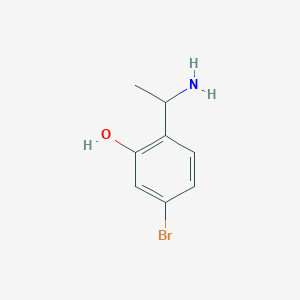
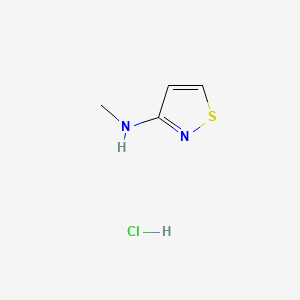
![rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13598670.png)
